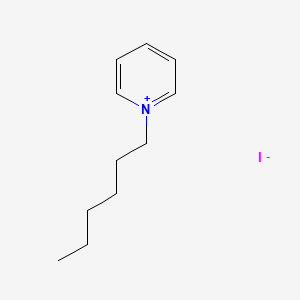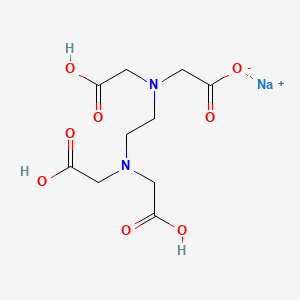
Sodium trihydrogen ethylenediaminetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium trihydrogen ethylenediaminetetraacetate: is a chelating agent widely used in various fields, including chemistry, biology, medicine, and industry. It is known for its ability to bind to metal ions, forming stable complexes that can be easily removed from solutions. This property makes it valuable in applications such as water treatment, pharmaceuticals, and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium trihydrogen ethylenediaminetetraacetate can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:
- Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.
- The resulting ethylenediaminetetraacetic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Raw Material Preparation: Ethylenediamine and chloroacetic acid are prepared in the required quantities.
Reaction: The raw materials are mixed in a reactor with sodium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and zinc.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by metal ions.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts (e.g., calcium chloride, magnesium sulfate) and sodium hydroxide.
Conditions: Reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Major Products: The major products formed from these reactions are metal complexes of this compound, such as calcium-sodium ethylenediaminetetraacetate and magnesium-sodium ethylenediaminetetraacetate.
科学的研究の応用
Sodium trihydrogen ethylenediaminetetraacetate has numerous applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: It is employed in molecular biology to inhibit metal-dependent enzymes and to stabilize nucleic acids.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is used in water treatment to remove metal ions that cause hardness and in the textile industry to prevent metal ion impurities from affecting dyeing processes.
作用機序
The mechanism of action of sodium trihydrogen ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.
類似化合物との比較
- Disodium ethylenediaminetetraacetate
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium ethylenediaminetetraacetate
Comparison: Sodium trihydrogen ethylenediaminetetraacetate is unique in its ability to form highly stable complexes with a wide range of metal ions. Compared to disodium and tetrasodium ethylenediaminetetraacetate, it has a higher affinity for certain metal ions, making it more effective in specific applications such as chelation therapy and water treatment. Sodium calcium ethylenediaminetetraacetate, on the other hand, is often used in medical applications due to its lower toxicity.
特性
CAS番号 |
7379-28-4 |
|---|---|
分子式 |
C10H16N2NaO8 |
分子量 |
315.23 g/mol |
IUPAC名 |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChIキー |
KHJWSKNOMFJTDN-UHFFFAOYSA-N |
不純物 |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Color/Form |
White powder |
密度 |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
引火点 |
Flash point is> 100 °C, |
melting_point |
300 °C (decomposes) |
| 17421-79-3 7379-28-4 8013-51-2 |
|
物理的記述 |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
ピクトグラム |
Irritant |
関連するCAS |
7379-28-4 17421-79-3 |
溶解性 |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


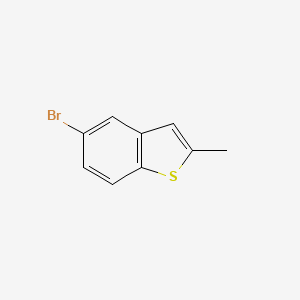
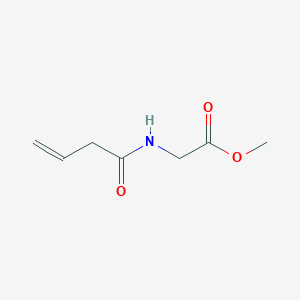
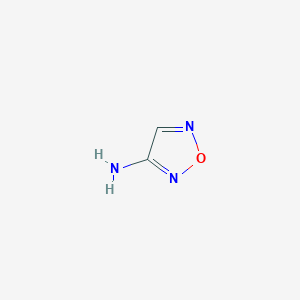

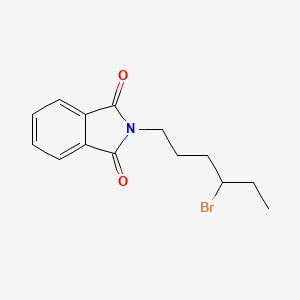
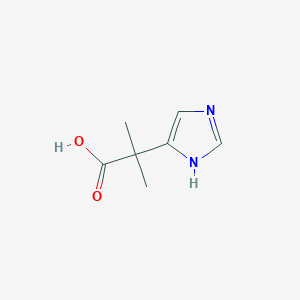
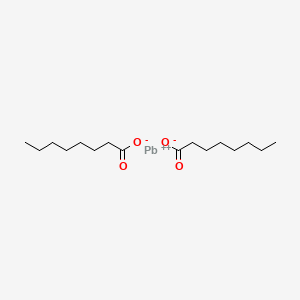
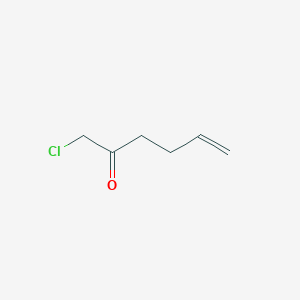
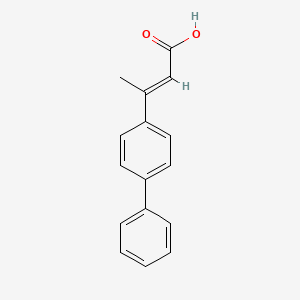
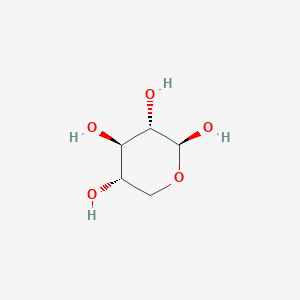
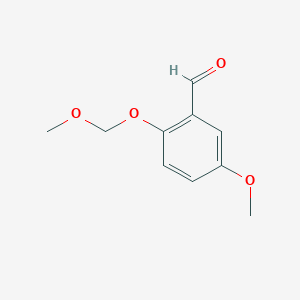
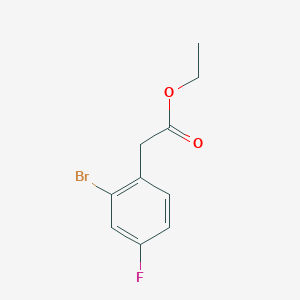
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3056666.png)
